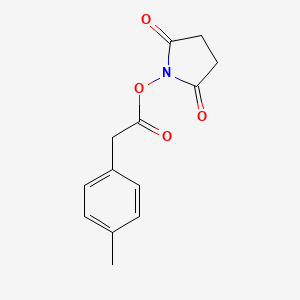

2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate

Description

2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate is an activated ester belonging to the N-hydroxysuccinimide (NHS) family, widely used in peptide synthesis, bioconjugation, and pharmaceutical intermediate preparation. The compound features a p-tolyl (4-methylphenyl) group attached to an acetate backbone, which is activated by the NHS ester moiety to enhance reactivity toward nucleophiles like amines. This structural design facilitates efficient amide bond formation under mild conditions, making it valuable in drug development and biochemical labeling .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-9-2-4-10(5-3-9)8-13(17)18-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUVKASKZDJNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with p-tolylacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the yield.

Industrial Production Methods

In an industrial setting, the production of 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:

2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate serves as a versatile reagent in organic synthesis. It is utilized for the formation of complex molecules through various chemical reactions, including:

- Diazo Reactions: The compound can be converted into diazo derivatives, which are useful in cyclopropanation and other transformations.

- H-F Bond Insertions: It has been employed in reactions involving H-F bond insertions onto α-diazo carbonyl compounds, demonstrating its utility in generating new carbon frameworks .

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer and immune regulation. Research indicates that:

- Cancer Treatment: IDO1 inhibitors derived from 2,5-dioxopyrrolidin-1-yl 2-(p-tolyl)acetate have shown promise in preclinical models for enhancing anti-tumor immunity. This is particularly relevant in the context of immuno-oncology where modulation of the immune response can lead to improved treatment outcomes .

Case Study:

In a study involving mouse models of breast cancer (4T1 tumors), treatment with IDO1 inhibitors resulted in significant tumor growth inhibition compared to control groups. This suggests that compounds based on this structure may effectively enhance the efficacy of cancer immunotherapies .

Materials Science

Development of New Materials:

The compound's unique structural features enable its use in developing new materials with specific properties:

- Polymer Chemistry: It can be incorporated into polymer matrices to impart desirable mechanical and thermal properties.

- Nanomaterials: Its derivatives have been explored for applications in nanotechnology, particularly in the synthesis of nanoparticles with tailored functionalities.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The pyrrolidinone ring may also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,5-dioxopyrrolidin-1-yl 2-(p-tolyl)acetate with key analogs, emphasizing molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison of NHS Esters

Reactivity and Functional Group Analysis

- p-Tolyl Group vs. Phenylpyrrolidinone (): The phenylpyrrolidinone analog exhibits high synthetic yield (94%) due to optimized esterification conditions, suggesting that the p-tolyl variant could achieve similar efficiency.

- Maleimide Derivative (): The maleimide-containing compound is 98% pure and stable, highlighting its suitability for controlled bioconjugation (e.g., antibody-drug conjugates). In contrast, the p-tolyl variant’s lack of thiol reactivity may limit its use in crosslinking but broaden its applicability in non-specific amidation reactions .

- Silyl Ether (): The tert-butyldimethylsilyl (TBS) group in S1e lowers yield (54%) due to steric hindrance during synthesis. The p-tolyl group, being less bulky, would likely avoid this issue, enabling higher reactivity in esterification .

Physicochemical Properties

- Solubility: The coumarin derivative () is DMF-soluble, whereas the Boc-Gly-OSu () favors organic solvents. The p-tolyl group’s hydrophobicity may reduce aqueous solubility compared to these analogs, necessitating organic solvents for reactions .

- Thermal Stability: The coumarin analog has a high boiling point (558.4°C), whereas SATA () and simpler NHS esters () decompose at lower temperatures. The p-tolyl variant’s stability would likely align with typical NHS esters (stable at room temperature but hydrolyzed in moist conditions) .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It interacts with specific receptors, modulating various physiological responses.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate:

Anticonvulsant Activity

In a study examining the anticonvulsant properties of related compounds, 2,5-Dioxopyrrolidin-1-yl derivatives demonstrated significant efficacy in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. These compounds exhibited a favorable safety profile and showed potential for treating different types of epilepsy, including drug-resistant forms. The results indicated that these compounds could modulate neurotransmitter systems effectively, providing a basis for their anticonvulsant activity .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The inhibition was assessed through molecular docking studies, revealing strong binding interactions at the active site of DHFR. This suggests that derivatives of 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate could be developed as novel antifolate agents .

Pharmacokinetics and Toxicology

ADME-Tox studies on related compounds indicate that they possess good permeability across biological membranes and exhibit metabolic stability. Notably, these compounds do not significantly influence cytochrome P450 enzymes involved in drug metabolism, suggesting a lower risk for drug-drug interactions. Hepatotoxicity assessments have shown no adverse effects at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.